molecular formula C10H20O6 B13818906 2-O,3-O,4-O,5-O-Tetramethyl-D-glucose

2-O,3-O,4-O,5-O-Tetramethyl-D-glucose

Cat. No.: B13818906
M. Wt: 236.26 g/mol
InChI Key: ZHDUHOGDACXESL-SGIHWFKDSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-O,3-O,4-O,5-O-Tetramethyl-D-glucose typically involves the methylation of D-glucose. One common method is to react D-glucose with methyl iodide in the presence of a strong base like sodium hydride or potassium carbonate. The reaction is carried out in an aprotic solvent such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient methylation. The product is then purified through crystallization or chromatography to achieve the desired purity .

Chemical Reactions Analysis

Types of Reactions

2-O,3-O,4-O,5-O-Tetramethyl-D-glucose undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

2-O,3-O,4-O,5-O-Tetramethyl-D-glucose has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-O,3-O,4-O,5-O-Tetramethyl-D-glucose involves its interaction with specific molecular targets and pathways. The methoxy groups enhance its lipophilicity, allowing it to penetrate cell membranes more effectively. Once inside the cell, it can interact with enzymes and other proteins, influencing various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-O,3-O,4-O,5-O-Tetramethyl-D-glucose is unique due to its specific methylation pattern, which imparts distinct chemical and physical properties. This makes it particularly useful in applications requiring selective reactivity and stability .

Properties

Molecular Formula

C10H20O6

Molecular Weight

236.26 g/mol

IUPAC Name

(2R,3S,4R,5R)-6-hydroxy-2,3,4,5-tetramethoxyhexanal

InChI

InChI=1S/C10H20O6/c1-13-7(5-11)9(15-3)10(16-4)8(6-12)14-2/h5,7-10,12H,6H2,1-4H3/t7-,8+,9+,10+/m0/s1

InChI Key

ZHDUHOGDACXESL-SGIHWFKDSA-N

Isomeric SMILES

CO[C@H](CO)[C@H]([C@@H]([C@H](C=O)OC)OC)OC

Canonical SMILES

COC(CO)C(C(C(C=O)OC)OC)OC

Origin of Product

United States

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